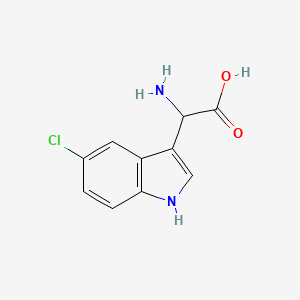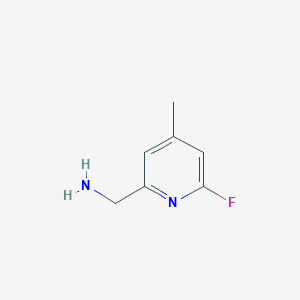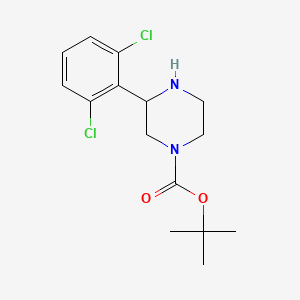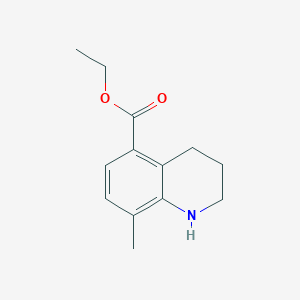![molecular formula C14H11Cl2F4N B13539554 (4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)
(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride is a complex organic compound that features both chloro and fluoro substituents on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as recrystallization and chromatography is also common to achieve high purity levels.
化学反应分析
Types of Reactions
(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
科学研究应用
(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride has several scientific research applications:
作用机制
The mechanism of action of (4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Fluoro-2-(trifluoromethyl)phenol
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
What sets (4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride apart from similar compounds is its unique combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity .
属性
分子式 |
C14H11Cl2F4N |
|---|---|
分子量 |
340.1 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H10ClF4N.ClH/c15-9-6-4-8(5-7-9)13(20)10-2-1-3-11(12(10)16)14(17,18)19;/h1-7,13H,20H2;1H |
InChI 键 |
KXDOHWQINYSRFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(C2=CC=C(C=C2)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)

![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)





![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)

